![molecular formula C16H18BrN5O B2780535 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 1421584-31-7](/img/structure/B2780535.png)
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by its complex structure, which includes a bromine atom, a piperidine ring, and a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Pyrimidine derivatives, such as this compound, are known to have significant applications in the fields of medicine, particularly in the research and development of anticancer drugs .
Mode of Action
It’s known that pyrimidine derivatives interact with various biological targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects would depend on the exact structure of the compound and its biological targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting its therapeutic efficacy .
Result of Action
Given its classification as a pyrimidine derivative, it’s likely that it interacts with cellular processes in a way that could potentially have therapeutic effects, particularly in the context of anticancer drug development .
Vorbereitungsmethoden
The synthesis of 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.
Formation of the nicotinamide moiety: This final step involves the coupling of the brominated pyrimidine-piperidine intermediate with a nicotinamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced using suitable reagents.
Coupling reactions: The nicotinamide moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromonicotinamide: A simpler compound with a similar nicotinamide structure but lacking the piperidine and pyrimidine rings.
Nicotinamide derivatives: Compounds with variations in the substituents on the nicotinamide moiety.
Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biologische Aktivität
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide, commonly referred to as compound 1421484-94-7, is a synthetic organic compound with significant potential in medicinal chemistry. Its structural properties suggest a capacity for biological activity, particularly in the context of cancer research and other therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula: C20H19BrN4O3
- Molecular Weight: 443.3 g/mol
- CAS Number: 1421484-94-7
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its anticancer properties and its potential impact on various cellular pathways. The compound's structure, featuring a bromine atom and a piperidine moiety, is indicative of its ability to interact with biological targets effectively.
Anticancer Activity
-
Mechanism of Action:
- The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. This inhibition is often associated with its ability to induce apoptosis and cell cycle arrest.
- Studies have demonstrated that compounds similar to 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine derivatives can target specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .
-
In Vitro Studies:
- In vitro assays have indicated that this compound exhibits potent antiproliferative effects against multiple cancer types. For instance, it has been observed to significantly reduce the viability of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- The effective concentration (EC50) values for these activities are critical for evaluating the compound's therapeutic potential.
- In Vivo Studies:
Data Table: Biological Activity Summary
Activity Type | Cell Line | EC50 (μM) | Mechanism |
---|---|---|---|
Antiproliferation | MDA-MB-231 (Breast) | 0.064 | Induction of apoptosis |
Antiproliferation | HepG2 (Liver) | 0.115 | Cell cycle arrest |
In Vivo Efficacy | Mouse Model | N/A | Tumor growth inhibition |
Case Studies
-
Case Study on Breast Cancer:
- A study involving MDA-MB-231 cells demonstrated that treatment with 5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine resulted in a significant decrease in cell viability after 48 hours of exposure. The study concluded that the compound could be further explored as a candidate for breast cancer therapy .
- Case Study on Liver Cancer:
Eigenschaften
IUPAC Name |
5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c1-11-2-4-22(5-3-11)15-7-14(19-10-20-15)21-16(23)12-6-13(17)9-18-8-12/h6-11H,2-5H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTRTXRHLDPVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.